Standalone Cytotoxicity: Piperafizine B Exhibits ~50-Fold Lower Direct Potency than N-Methylated Analog Piperafizine A
Piperafizine B demonstrates only modest direct cytotoxicity against cancer cell lines, with IC50 values of 23.8 µg/mL (Moser), 22.6 µg/mL (P388), and 23.7 µg/mL (vincristine-resistant P388) . In contrast, the N-methylated analog Piperafizine A exhibits significantly greater standalone cytotoxic potency, with reported IC50 values of 1.4 µM (~0.43 µg/mL) against U-937 cells and 9.4 µM (~2.86 µg/mL) against DU-145 cells . This difference of approximately 50-fold underscores that Piperafizine B is not a potent direct cytotoxin but rather a functional potentiator.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 22.6 - 23.8 µg/mL (Moser, P388, VCR-resistant P388) |
| Comparator Or Baseline | Piperafizine A: 1.4 µM (~0.43 µg/mL) U-937; 9.4 µM (~2.86 µg/mL) DU-145 |
| Quantified Difference | Piperafizine A is approximately 8- to 55-fold more potent (based on µg/mL conversion) |
| Conditions | Piperafizine B: MTT or similar viability assay, cell lines as indicated; Piperafizine A: CCK8 assay, 72h incubation |
Why This Matters
This distinct potency profile clarifies that Piperafizine B is the appropriate tool compound for studying vincristine potentiation mechanisms without confounding direct cytotoxic effects.
